N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a 2-chlorophenyl group at position 5 and a 3,4,5-trimethoxybenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The 2-chlorophenyl substituent may enhance lipophilicity and influence target binding .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)11-6-4-5-7-12(11)19/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBRGXUPAKOKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the formation of the thiadiazole ring One common method includes the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiadiazole derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as epilepsy and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitutions: Bromination at the benzamide position (as in the bromo analog) significantly enhances antitumor efficacy compared to the non-halogenated target compound .
- Phenyl Ring Position : Fluorine substitution at the para position (4-fluorophenyl) reduces molecular weight but may alter target affinity compared to the ortho-chloro derivative .
- Side Chain Modifications : The thiazolidinedione-acetamide side chain in compound improves cytotoxicity, suggesting that polar side chains enhance interaction with cellular targets.
Antitumor Activity
- Bromo-Substituted Analog : Exhibits 100% protection against mortality in murine models at 60 mg/kg, attributed to enhanced electron-withdrawing effects and improved DNA intercalation.
- Thiazolidinedione Derivative : Shows potent activity against MCF-7 (IC₅₀: 15.28 mg/mL) and A549 (IC₅₀: 12.7 mg/mL) cells, likely via inhibition of tubulin polymerization.
- Target Compound : Predicted to exhibit intermediate activity due to the absence of bromine but retained trimethoxy groups for microtubule disruption.
Antimicrobial Activity
While direct data are unavailable for the target compound, structurally related 1,3,4-thiadiazoles with methylthio or benzylthio groups demonstrate broad-spectrum antibacterial and antifungal effects . For example, compound 5h (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) shows 88% yield and activity against Gram-positive pathogens .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
- Molecular Formula : C17H14ClN3O3S
- Molecular Weight : 375.83 g/mol
- InChIKey : LKYKHUTVMXAWDS-UHFFFAOYSA-N
- SMILES : N(C=1SC(=NN1)C1=C(Cl)C=CC=C1)C(C=1C=C(OC)C(=CC1)OC)=O
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit promising anticancer properties. For instance, a study highlighted that compounds similar to this compound showed potent activity against various cancer cell lines. The compound demonstrated an IC50 value of approximately 6.2 μM against the HCT-116 colon carcinoma cell line and varying effectiveness against breast cancer cell lines with IC50 values of 27.3 μM for T47D cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF-7 | 43.4 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to possess significant antibacterial and antifungal activities. In vitro studies have shown that related compounds exhibit effective inhibition against pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 µg/mL |
| Compound E | Escherichia coli | 20 µg/mL |
| Compound F | Candida albicans | 10 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has shown potential anti-inflammatory activity. Studies suggest that thiadiazole derivatives can inhibit the production of pro-inflammatory cytokines in various models of inflammation.
The precise mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antibacterial Action : It is believed to disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
- Anti-inflammatory Effects : The compound may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
Case Studies
A case study involving the application of thiadiazole derivatives in cancer therapy demonstrated significant tumor reduction in animal models treated with similar compounds. These findings underscore the therapeutic potential of this class of compounds in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
